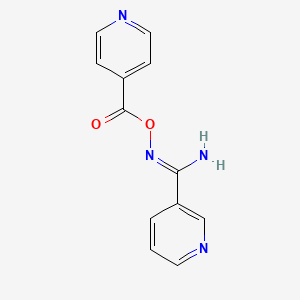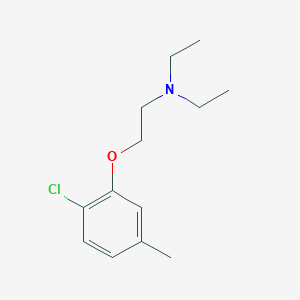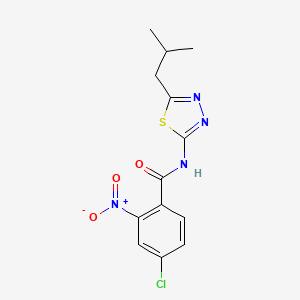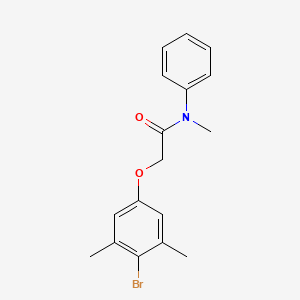![molecular formula C17H17ClFNOS B5845281 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and progression. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and chromatin structure. By inhibiting HDACs, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide can induce apoptosis and inhibit tumor growth. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has also been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has been shown to have antioxidant effects, which may help to protect against oxidative stress and cellular damage. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and signaling pathways. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide.
Orientations Futures
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide. One area of interest is the development of novel analogs of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide that may have improved potency, selectivity, and solubility. Another area of interest is the investigation of the potential of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide for combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide and its potential for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting product with N-(2-phenylethyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide.
Applications De Recherche Scientifique
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent anti-cancer properties, with the ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-15-7-4-8-16(19)14(15)11-22-12-17(21)20-10-9-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEFXGONUZSMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
